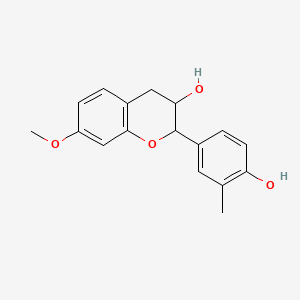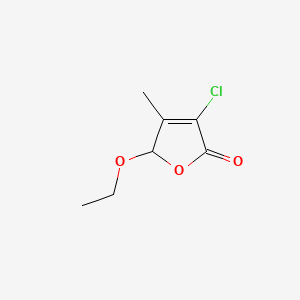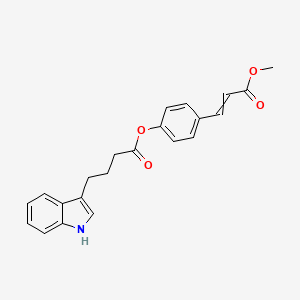
(2,4,6-Trimethylphenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trimethylphenyl)phosphonic dichloride, also known as phosphonic dichloride, (2,4,6-trimethylphenyl)-, is an organophosphorus compound with the molecular formula C9H11Cl2OP and a molecular weight of 237.06 g/mol . This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,6-trimethylphenyl ring, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4,6-trimethylphenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form phosphonic esters.
Amines: Requires a base such as triethylamine to form phosphonic amides.
Thiols: Reacts in the presence of a base to form phosphonic thioesters.
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Thioesters: Formed from the reaction with thiols.
Applications De Recherche Scientifique
(2,4,6-Trimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2,4,6-Trimethylphenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which facilitates the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Dichlorophenylphosphine oxide: Contains a dichlorophosphine oxide group attached to a phenyl ring.
Uniqueness
(2,4,6-Trimethylphenyl)phosphonic dichloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other phosphonic dichlorides. This structural feature can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions .
Propriétés
Numéro CAS |
114070-55-2 |
|---|---|
Formule moléculaire |
C9H11Cl2OP |
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
2-dichlorophosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl2OP/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
Clé InChI |
LTOCGTXJKWDABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)






![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

